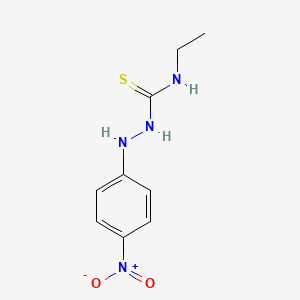

N-ethyl-2-(4-nitrophenyl)hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-methyl-N-(2,4-dinitrophenyl)-hydrazinecarbothioamide was attempted using the method of Scovill via hydrazine reduction .Molecular Structure Analysis

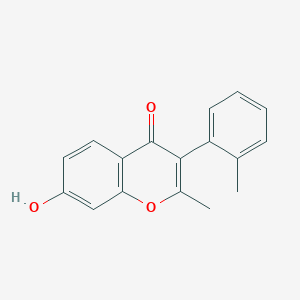

The molecular structure of similar compounds has been studied. For example, 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline, both differ in the nitrogen substitution in the 2-position. Both structures are very similar with N-methylamino and 4-nitro groups that are nearly coplanar with the benzene ring .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol in the presence of various reducing agents, such as NaBH4, hydrazine (N2H4), etc., is a widely used reaction to examine the activity of catalytic nanostructures in an aqueous environment .Scientific Research Applications

Antimicrobial Agents

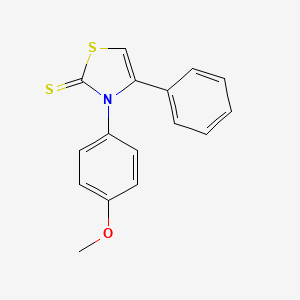

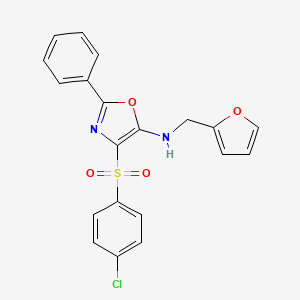

“N-ethyl-2-(4-nitrophenyl)hydrazinecarbothioamide” is used in the synthesis of new 1,3,4-thiadiazole derivatives, which have been evaluated as potent antimicrobial agents . These derivatives were tested against E. coli, B. mycoides, and C. albicans, with four compounds outperforming the others in terms of antimicrobial activity .

Synthesis of 1,3,4-Thiadiazole Derivatives

This compound is used as a precursor in the synthesis of new series of 1,3,4-thiadiazole derivatives . These derivatives are formed via reactions of hydrazonoyl halides with various compounds .

Chemical Kinetics

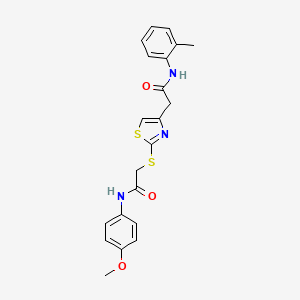

“N-ethyl-2-(4-nitrophenyl)hydrazinecarbothioamide” is involved in the cyclization reaction of hydrazine carbothioamide, thioacetamide, and thiobenzamide with ethyl 2-bromoacetate . This reaction exhibits second-order reaction kinetics .

Thermodynamic Studies

The compound is used in thermodynamic studies, where parameters such as the energy of activation, enthalpy, entropy, Gibbs’ free energy, and frequency factor are obtained .

Synthesis of Substituted Thiazolidine

“N-ethyl-2-(4-nitrophenyl)hydrazinecarbothioamide” is used in the synthesis of substituted thiazolidine, which is formed from the cyclization reaction of hydrazine carbothioamide, thioacetamide, and thiobenzamide with ethyl 2-bromoacetate .

Biological Applications

The presence of sulfur in the compound improves its pharmacological aspects, making it useful as a carrier in the synthesis of important chemical combinations . It has a range of biological applications, such as antioxidant, anticancer, antispasmodic, antibacterial, anti-inflammatory, and neuroprotective effects .

Mechanism of Action

Target of Action

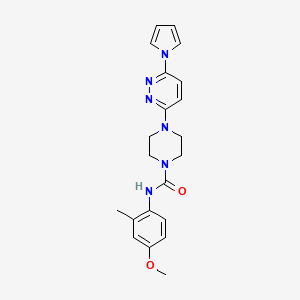

N-ethyl-2-(4-nitrophenyl)hydrazinecarbothioamide, also known as ENTA, is a synthetic compound that has gained attention within the scientific community due to its unique properties and potential applications. The primary targets of ENTA are the enzymes in the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival .

Mode of Action

ENTA interacts with its targets by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition results in the suppression of tumor survival, induction of apoptosis (programmed cell death), and cell cycle arrest in cancer cells . Molecular docking simulations have supported these findings, revealing favorable binding profiles and interactions within the active sites of the enzymes PI3K, AKT1, and mTOR .

Biochemical Pathways

ENTA affects the PI3K/Akt/mTOR pathway, which is a key biochemical pathway in cell survival and growth . By inhibiting this pathway, ENTA disrupts the normal functioning of cancer cells, leading to their death . This makes ENTA a promising candidate for anticancer therapy .

Pharmacokinetics

. This suggests that ENTA may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

ENTA exhibits potent antioxidant, anticancer, and antimicrobial activities . It has shown significant effects against MCF-7 cancer cell lines, with IC 50 values indicating its effectiveness in inhibiting cell proliferation . Furthermore, ENTA has demonstrated significant antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .

properties

IUPAC Name |

1-ethyl-3-(4-nitroanilino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2S/c1-2-10-9(16)12-11-7-3-5-8(6-4-7)13(14)15/h3-6,11H,2H2,1H3,(H2,10,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTSDLWQYDHMCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NNC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1-[(4-nitrophenyl)amino]thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2784265.png)

![methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2784273.png)

![Benzo[d]thiazol-6-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2784279.png)

![Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2784281.png)